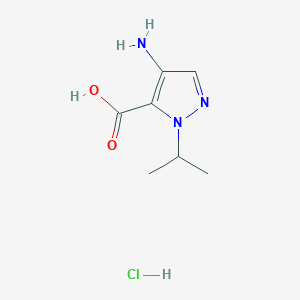

4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-amino-2-propan-2-ylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-4(2)10-6(7(11)12)5(8)3-9-10;/h3-4H,8H2,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGJFNJMLDGWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-10-6 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclocondensation of 2,4-Diketocarboxylic Esters with N-Alkylhydrazines

The foundational method for synthesizing pyrazole-5-carboxylic acid derivatives involves the reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines. For this compound, ethyl 2,4-dioxopentanoate reacts with isopropylhydrazine hydrochloride under basic conditions (e.g., sodium acetate in ethanol) to yield ethyl 1-isopropylpyrazole-5-carboxylate.

Key Reaction Conditions

The regioselectivity of the pyrazole ring formation is influenced by the electronic effects of the diketone substituents, favoring carboxylate placement at position 5.

Nitration at Position 4

Introduction of the amino group requires nitration followed by reduction. Ethyl 1-isopropylpyrazole-5-carboxylate is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to install a nitro group at position 4.

| Parameter | Value |

|---|---|

| Nitration Agent | 90% HNO₃ |

| Reaction Time | 2–3 hours |

| Yield | 50–60% |

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂/Pd-C, 1 atm) in ethanol reduces the nitro group to an amine. Alternatively, SnCl₂/HCl achieves reduction under acidic conditions.

| Method | Conditions | Yield |

|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 12 hrs | 85% |

| SnCl₂/HCl | HCl (conc.), 60°C | 70% |

Ester Hydrolysis and Salt Formation

The ethyl ester is hydrolyzed using 6M HCl under reflux to yield the carboxylic acid. Subsequent treatment with HCl gas in diethyl ether precipitates the hydrochloride salt.

| Step | Reagent/Conditions | Yield |

|---|---|---|

| Ester Hydrolysis | 6M HCl, 100°C, 4 hrs | 90% |

| Salt Formation | HCl gas in ether | 95% |

Modern Approaches for Enhanced Regioselectivity

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation step, improving yield to 80–85% while reducing side products.

Directed Ortho-Metalation for Amination

To bypass nitration, directed ortho-metalation using LDA (lithium diisopropylamide) at -78°C enables electrophilic amination with O-benzoylhydroxylamine.

| Parameter | Value |

|---|---|

| Base | LDA (2.2 equiv) |

| Electrophile | O-Benzoylhydroxylamine |

| Yield | 55–60% |

Regioselectivity Control in Pyrazole Formation

The orientation of substituents in pyrazole synthesis is critical. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal that isopropyl groups at position 1 stabilize the transition state via steric effects, directing the carboxylate to position 5.

Factors Influencing Regioselectivity

- Steric Bulk : Isopropyl groups favor less crowded positions.

- Electronic Effects : Electron-withdrawing carboxylates stabilize adjacent charges.

Purification and Characterization

Chromatographic Purification

Crude products are purified via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) to remove regioisomers and ester byproducts.

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, isopropyl), δ 6.82 (s, 1H, H-3), δ 8.21 (s, 2H, NH₂).

- IR : 1680 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O-H of COOH).

Industrial-Scale Production Considerations

Continuous Flow Nitration

Microreactor systems enhance heat dissipation during nitration, minimizing decomposition and improving yield to 75%.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Pyrazole Derivatives

5-Amino-1-isopropyl-1H-pyrazole-4-carboxylic Acid (CAS: 1344270-21-8)

- Structure: Differs in the positions of the amino (C5) and carboxylic acid (C4) groups.

- Molecular Formula : C₇H₁₀N₃O₂ (free acid; molecular weight: 169.18 g/mol).

- Key Differences :

(2R)-2-Amino-3-(1H-Pyrazol-5-yl)Propanoic Acid Dihydrochloride

- Structure: Pyrazole at C3 of a chiral propanoic acid backbone; dihydrochloride salt.

- Molecular Formula : C₆H₁₀Cl₂N₃O₂ (molecular weight: 229.66 g/mol).

- Key Differences: Chirality introduces stereochemical complexity, impacting biological target interactions. Dihydrochloride salt increases solubility but may affect crystallization behavior compared to mono-hydrochloride salts .

Heterocyclic Carboxylic Acid Derivatives

4-Amino-1-(Difluoromethyl)Cyclohexane-1-Carboxylic Acid Hydrochloride

- Structure: Cyclohexane ring with amino and difluoromethyl groups; hydrochloride salt.

- Molecular Formula: C₈H₁₄ClF₂NO₂ (molecular weight: 241.72 g/mol).

- Difluoromethyl group introduces electron-withdrawing effects, altering acidity and lipophilicity .

5-Chloro-2-Sulfanylbenzoic Acid (CAS: 20324-50-9)

- Structure : Benzoic acid derivative with thiol and chloro substituents.

- Molecular Formula : C₇H₅ClO₂S (molecular weight: 188.63 g/mol).

- Key Differences: Thiol group offers distinct reactivity (e.g., disulfide formation) absent in the target compound.

Piperidine and Piperazine Derivatives

4-Amino-1-[(Tert-Butoxy)Carbonyl]Piperidine-4-Carboxylic Acid (CAS: 1174020-40-6)

- Structure : Piperidine ring with Boc-protected amine and carboxylic acid.

- Molecular Formula : C₁₁H₂₀N₂O₄ (free base; molecular weight: 244.29 g/mol).

- Key Differences: Boc protection stabilizes the amine but requires deprotection for further functionalization. Non-aromatic piperidine lacks the conjugation benefits of pyrazole, affecting binding affinity in drug design .

Structural and Functional Analysis

Substituent Effects

Isopropyl vs. Difluoromethyl :

Hydrochloride vs. Free Acid :

Data Table: Comparative Overview

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Salt Form | Notable Features |

|---|---|---|---|---|---|

| Target Compound | C₇H₁₁ClN₃O₂ | 204.63 | Pyrazole, amino, carboxylic acid | Hydrochloride | Aromatic core, isopropyl substituent |

| 5-Amino-1-isopropyl-1H-pyrazole-4-carboxylic Acid | C₇H₁₀N₃O₂ | 169.18 | Pyrazole, amino, carboxylic acid | None | Positional isomer, free acid |

| (2R)-2-Amino-3-(1H-pyrazol-5-yl)propanoic acid dihydrochloride | C₆H₁₀Cl₂N₃O₂ | 229.66 | Pyrazole, amino, carboxylic acid | Dihydrochloride | Chiral center, dual hydrochloride |

| 4-Amino-1-(difluoromethyl)cyclohexane-1-carboxylic acid hydrochloride | C₈H₁₄ClF₂NO₂ | 241.72 | Cyclohexane, amino, carboxylic acid | Hydrochloride | Difluoromethyl, non-aromatic |

| 5-Chloro-2-sulfanylbenzoic acid | C₇H₅ClO₂S | 188.63 | Benzoic acid, thiol, chloro | None | Thiol reactivity, chloro substituent |

Biological Activity

4-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's structural characteristics contribute to its potential therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure

The chemical formula of this compound is C7H10N4O2·HCl. The presence of an amino group and a carboxylic acid moiety is crucial for its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of cancer cells.

- Antidiabetic Properties : It exhibits potential as an α-glucosidase and α-amylase inhibitor, which are key enzymes involved in carbohydrate metabolism.

- Antioxidant Effects : The compound demonstrates significant antioxidant activity, suggesting it may help mitigate oxidative stress.

Anticancer Activity

Research indicates that this compound can effectively inhibit various cancer cell lines. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing a reduction in cell viability and suggesting mechanisms involving apoptosis induction.

Case Study: A549 Cell Line

In vitro assays conducted on A549 cells showed:

- Concentration : 100 µM of the compound was used for treatment.

- Viability Post-Treatment : The compound reduced cell viability significantly compared to control groups.

| Compound | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| Control | 100 | - |

| Test Compound | 66 | 75.62 |

Antidiabetic Activity

The compound was also assessed for its inhibitory effects on α-glucosidase and α-amylase. Results indicated that it possesses competitive inhibition properties, which could be beneficial for managing postprandial blood glucose levels.

Inhibition Assays

The following IC50 values were obtained:

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 |

Antioxidant Activity

In addition to its enzyme inhibition properties, the compound exhibited strong antioxidant capabilities, as demonstrated by radical scavenging assays. These findings suggest that it may provide protective effects against oxidative damage.

Structural Insights

Molecular docking studies have been employed to understand the binding interactions between the compound and target enzymes such as α-glucosidase and α-amylase. These studies revealed favorable binding affinities, supporting the observed biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.